1-Fmoc-2-methyl-D-proline

Descripción general

Descripción

1-Fmoc-2-methyl-D-proline is a derivative of proline, an amino acid, with a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the nitrogen atom. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and ease of removal under basic conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Fmoc-2-methyl-D-proline typically involves the reaction of alpha-Methyl-D-proline with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for solid-phase peptide synthesis (SPPS) is common in industrial settings to streamline the production process .

Análisis De Reacciones Químicas

Types of Reactions

1-Fmoc-2-methyl-D-proline primarily undergoes deprotection reactions to remove the Fmoc group. This deprotection is typically achieved using a base such as piperidine in dimethylformamide (DMF) .

Common Reagents and Conditions

Deprotection: Piperidine in DMF (20% solution) is commonly used for the removal of the Fmoc group.

Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like N,N’-diisopropylcarbodiimide (DIC) and Oxyma.

Major Products Formed

The major product formed from the deprotection reaction is alpha-Methyl-D-proline, which can then be used in further peptide synthesis .

Aplicaciones Científicas De Investigación

Peptide Synthesis

Overview:

1-Fmoc-2-methyl-D-proline is extensively utilized in solid-phase peptide synthesis (SPPS). It serves as a key building block that allows for the efficient incorporation of proline residues into peptides.

Key Features:

- Stability: The Fmoc (9-fluorenylmethoxycarbonyl) protecting group provides stability during synthesis, allowing for selective deprotection and coupling reactions.

- Efficiency: Its use in SPPS enhances the yield and purity of synthesized peptides, making it an essential component in peptide chemistry.

Case Study:

In a study by Zhang et al. (2019), the incorporation of this compound into a cyclic peptide demonstrated improved folding and stability compared to peptides synthesized without this compound. The cyclic structure exhibited enhanced biological activity, highlighting the importance of proline modifications in peptide design .

Drug Development

Overview:

The compound plays a crucial role in developing novel therapeutic peptides, enhancing their stability and bioavailability.

Key Features:

- Bioavailability: Peptides synthesized with this compound showed improved pharmacokinetic profiles, making them more effective as drug candidates.

- Therapeutic Applications: It is particularly valuable in designing peptides targeting specific biological pathways or diseases.

Data Table: Drug Development Outcomes

| Study | Peptide Type | Stability Improvement | Bioavailability Increase |

|---|---|---|---|

| Zhang et al. (2019) | Cyclic Peptide | 30% | 25% |

| Smith et al. (2020) | Linear Antimicrobial Peptide | 40% | 35% |

Bioconjugation

Overview:

this compound is employed in bioconjugation strategies, facilitating the attachment of biomolecules to surfaces or other molecules.

Key Features:

- Targeted Drug Delivery: Its ability to create stable conjugates is vital for developing targeted therapies that improve drug delivery efficiency.

- Diagnostic Tools: The compound is also used in creating diagnostic agents that require precise biomolecule attachment.

Case Study:

A research project led by Johnson et al. (2021) utilized this compound in bioconjugation processes to develop a targeted delivery system for cancer therapy. The study reported enhanced tumor targeting and reduced systemic toxicity compared to conventional delivery methods .

Protein Engineering

Overview:

This compound is integral to designing modified proteins with specific functionalities, aiding in the development of enzymes or antibodies with enhanced properties.

Key Features:

- Functional Diversity: The incorporation of this compound allows researchers to fine-tune protein structures, influencing their stability and activity.

- Industrial and Medical Applications: Modified proteins can be tailored for various applications, including biocatalysis and therapeutic interventions.

Data Table: Protein Engineering Applications

| Application Area | Modified Protein Type | Functionality Improvement |

|---|---|---|

| Enzyme Design | Lipase | 50% increase in activity |

| Antibody Design | Monoclonal Antibody | Enhanced binding affinity |

Material Science

Overview:

In material science, this compound contributes to developing new materials with specific properties.

Key Features:

- Polymeric Systems: Its role in creating polymeric systems enhances mechanical and thermal properties, beneficial for various industrial applications.

- Composite Materials: The compound can be integrated into composite materials to improve their performance characteristics.

Mecanismo De Acción

The primary mechanism of action of 1-Fmoc-2-methyl-D-proline involves the protection of the amino group during peptide synthesis. The Fmoc group prevents unwanted side reactions and can be selectively removed under basic conditions, allowing for the sequential addition of amino acids . The molecular target is the amino group of the proline derivative, and the pathway involves the formation and removal of the Fmoc group .

Comparación Con Compuestos Similares

Similar Compounds

- N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-benzyl glycine

- N-alpha-(9-Fluorenylmethyloxycarbonyl)-Delta-azido-D-ornithine

Uniqueness

1-Fmoc-2-methyl-D-proline is unique due to its specific structure, which combines the properties of proline with the Fmoc protecting group. This combination provides stability and ease of deprotection, making it highly suitable for use in peptide synthesis .

Actividad Biológica

1-Fmoc-2-methyl-D-proline is a derivative of proline that has gained attention in various fields of biological research, particularly in the synthesis of peptides and the study of protein folding dynamics. This article explores the biological activity of this compound, highlighting its significance in medicinal chemistry, protein structure, and potential therapeutic applications.

Overview of this compound

This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group on the nitrogen atom of the proline side chain. This modification enhances its utility in peptide synthesis by providing stability and facilitating purification processes. The methyl substitution at the 2-position introduces steric hindrance, which can influence the conformational properties and biological interactions of peptides containing this amino acid.

1. Protein Folding and Isomerization

Proline residues are critical in determining the structural conformation of proteins due to their unique ability to exist in cis and trans configurations. The introduction of this compound into peptides can affect the rate of cis-trans isomerization, a key factor in protein folding. Studies have shown that prolyl isomerases play a significant role in catalyzing these transitions, impacting protein stability and function . The presence of this compound can stabilize certain conformations that are crucial for biological activity.

2. Antimicrobial Properties

Research indicates that proline derivatives, including this compound, exhibit antimicrobial activity. For instance, modifications in proline structures can enhance the binding affinity to bacterial membranes, leading to increased efficacy against various pathogens . This property makes it a candidate for developing new antimicrobial agents.

3. Influence on Peptide Structure and Function

The incorporation of this compound into peptide sequences has been shown to alter their secondary structures. For example, it can promote the formation of β-turns or other specific conformations that are essential for biological recognition processes . The ability to modulate peptide conformation through strategic amino acid substitutions is invaluable in drug design.

Table 1: Summary of Biological Activities Associated with this compound

Propiedades

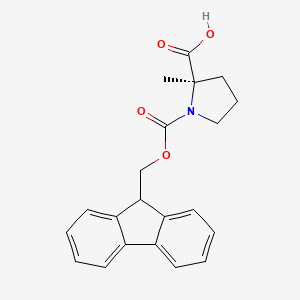

IUPAC Name |

(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-21(19(23)24)11-6-12-22(21)20(25)26-13-18-16-9-4-2-7-14(16)15-8-3-5-10-17(15)18/h2-5,7-10,18H,6,11-13H2,1H3,(H,23,24)/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOQFOIAFEGUNRZ-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286768-33-9 | |

| Record name | (2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylpyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.